methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine. The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to the 4-position of a piperidine . It also contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications
- Role of Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate : This compound, despite being photoactive in solution, does not exhibit photo-induced structural reorganization in its crystalline state due to tight packing. However, its absorption bands in the visible region show a separation of about 20 nm, characteristic of o-fluoroazobenzene .
- Methyl Benzoate : Since 2016, studies have demonstrated that methyl benzoate acts as an effective pesticide against various agricultural, stored product, and urban insect pests. It functions as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .
- Role in Indole Synthesis : Methyl benzoate can participate in the Fischer indole synthesis, leading to the formation of indole derivatives. For example, it contributes to the synthesis of tricyclic indoles and azepinoindoles .
Photoactive Materials
Pesticide and Insect Control
Indole Derivatives Synthesis
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form 4-chlorobenzyl ethyl acetoacetate, which is then reacted with urea to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl acetoacetate", "urea", "methyl 4-aminobenzoate", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base catalyst to form 4-chlorobenzyl ethyl acetoacetate.", "Step 2: React 4-chlorobenzyl ethyl acetoacetate with urea in the presence of a base catalyst to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate.", "Step 3: React 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate with methyl 4-aminobenzoate and acetic anhydride in the presence of a base catalyst to form methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |
CAS RN |
923192-48-7 |
Product Name |
methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Molecular Formula |
C24H19ClN4O5 |
Molecular Weight |
478.89 |
IUPAC Name |
methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19ClN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30) |
InChI Key |
SMWCLRDBNJEJND-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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